molecular formula C7H3ClF4O B1612628 4-Chloro-2,3,5,6-tetrafluorobenzylalcohol CAS No. 35175-80-5

4-Chloro-2,3,5,6-tetrafluorobenzylalcohol

Cat. No.: B1612628
CAS No.: 35175-80-5
M. Wt: 214.54 g/mol
InChI Key: HMYXKHZCEYROAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3,5,6-tetrafluorobenzylalcohol is a chemical compound with the molecular formula C7H3ClF4O and a molecular weight of 214.54 g/mol It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine and four fluorine atoms

Preparation Methods

The synthesis of 4-Chloro-2,3,5,6-tetrafluorobenzylalcohol can be achieved through several methods. One common approach involves the hydrogenation of 4-chloro-2,3,5,6-tetrafluorobenzonitrile to produce 4-chloro-2,3,5,6-tetrafluorobenzylamine, which is then converted to the desired alcohol . Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

4-Chloro-2,3,5,6-tetrafluorobenzylalcohol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2,3,5,6-tetrafluorobenzylalcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.

    Medicine: It may be investigated for its potential therapeutic properties or as a precursor in drug synthesis.

    Industry: This compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,5,6-tetrafluorobenzylalcohol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Chloro-2,3,5,6-tetrafluorobenzylalcohol can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-chloro-2,3,5,6-tetrafluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYXKHZCEYROAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)Cl)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590724
Record name (4-Chloro-2,3,5,6-tetrafluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35175-80-5
Record name 4-Chloro-2,3,5,6-tetrafluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35175-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2,3,5,6-tetrafluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,3,5,6-tetrafluorobenzylalcohol
Reactant of Route 2
4-Chloro-2,3,5,6-tetrafluorobenzylalcohol
Reactant of Route 3
Reactant of Route 3
4-Chloro-2,3,5,6-tetrafluorobenzylalcohol
Reactant of Route 4
4-Chloro-2,3,5,6-tetrafluorobenzylalcohol
Reactant of Route 5
4-Chloro-2,3,5,6-tetrafluorobenzylalcohol
Reactant of Route 6
4-Chloro-2,3,5,6-tetrafluorobenzylalcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.